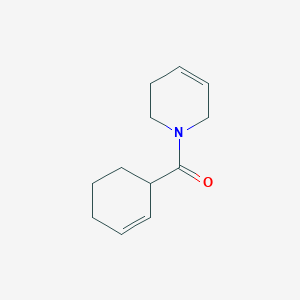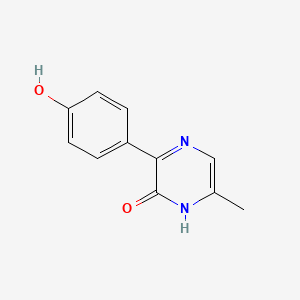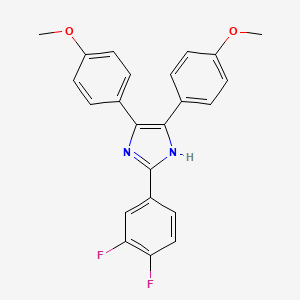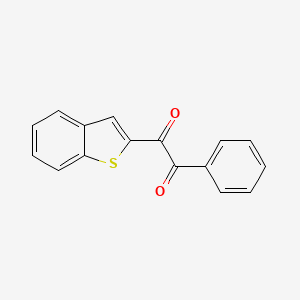
1-(1-Benzothiophen-2-yl)-2-phenylethane-1,2-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Benzothiophen-2-yl)-2-phenylethane-1,2-dione is an organic compound that belongs to the class of benzothiophenes Benzothiophenes are aromatic heterocyclic compounds containing a benzene ring fused with a thiophene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Benzothiophen-2-yl)-2-phenylethane-1,2-dione typically involves the reaction of benzothiophene derivatives with appropriate reagents under controlled conditions. One common method includes the Friedel-Crafts acylation of benzothiophene with phenylacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and by-products. Continuous flow reactors and automated synthesis platforms are often employed to achieve these goals.
Análisis De Reacciones Químicas
Types of Reactions: 1-(1-Benzothiophen-2-yl)-2-phenylethane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or thiols.
Substitution: Electrophilic substitution reactions are common, where the benzothiophene ring undergoes substitution with electrophiles such as halogens or nitro groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or thiols.
Substitution: Halogenated or nitro-substituted derivatives.
Aplicaciones Científicas De Investigación
1-(1-Benzothiophen-2-yl)-2-phenylethane-1,2-dione has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(1-Benzothiophen-2-yl)-2-phenylethane-1,2-dione involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes and receptors involved in critical biological processes. For example, it may inhibit the activity of certain kinases or interact with ion channels, leading to altered cellular signaling and function .
Comparación Con Compuestos Similares
- 1-(1-Benzothiophen-2-yl)-2-methoxyethan-1-one
- 1-(1-Benzothiophen-2-yl)-2-propyn-1-one
- 1-[1-(1-Benzothiophen-2-yl)cyclohexyl]piperidine
Comparison: 1-(1-Benzothiophen-2-yl)-2-phenylethane-1,2-dione is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to other benzothiophene derivatives, it may exhibit different pharmacokinetic properties, binding affinities, and therapeutic potentials .
Propiedades
Número CAS |
78196-98-2 |
|---|---|
Fórmula molecular |
C16H10O2S |
Peso molecular |
266.3 g/mol |
Nombre IUPAC |
1-(1-benzothiophen-2-yl)-2-phenylethane-1,2-dione |
InChI |
InChI=1S/C16H10O2S/c17-15(11-6-2-1-3-7-11)16(18)14-10-12-8-4-5-9-13(12)19-14/h1-10H |
Clave InChI |
VIPLZAVMPPKPJV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C(=O)C2=CC3=CC=CC=C3S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


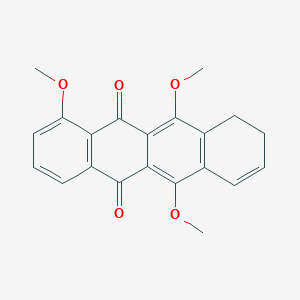
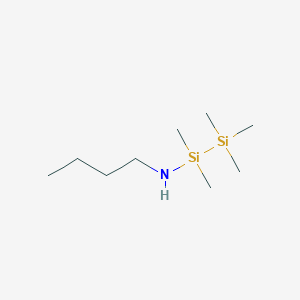
![(1S,2R,4R,5R,10R,11S,14S,15R,16R,18S)-5,16-dihydroxy-15-[(1S)-1-[(1S,2R,4R,6S)-2-hydroxy-1,6-dimethyl-3,7-dioxabicyclo[4.1.0]heptan-4-yl]ethyl]-10,14-dimethyl-3-oxapentacyclo[9.7.0.02,4.05,10.014,18]octadec-7-en-9-one](/img/structure/B14446570.png)
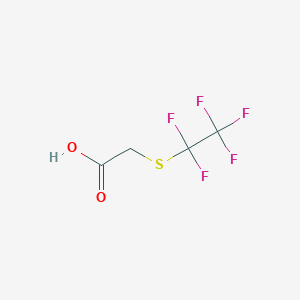
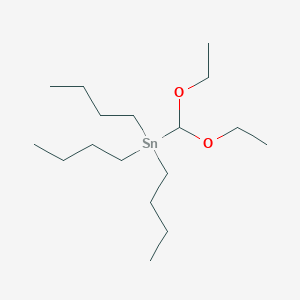
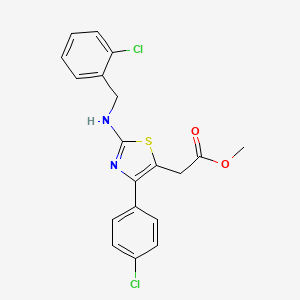

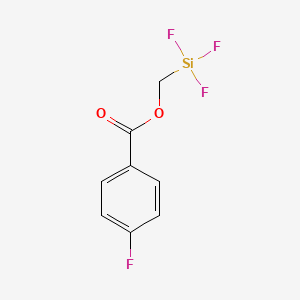
![2-Amino-6-(4-chlorophenyl)-3,7-dihydro-4h-pyrimido[4,5-b][1,4]thiazin-4-one](/img/structure/B14446611.png)

